2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide
Description
2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide is a complex organic compound with a unique structure that includes chloro, cyano, methylsulfonyl, and difluorobenzenecarboxamide groups
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4-methylsulfonylphenyl)-4,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O3S/c1-24(22,23)14-3-2-9(4-8(14)7-19)20-15(21)10-5-12(17)13(18)6-11(10)16/h2-6H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPOTJTYJUSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide typically involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The process may involve stirring without solvent at room temperature or at elevated temperatures, such as 70°C, to yield the desired cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano or chloro groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and cyano positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide: A structurally similar compound with a methylsulfanyl group instead of a methylsulfonyl group.
N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide: Another compound with similar functional groups but a different core structure.
Uniqueness
2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorobenzenecarboxamide core and the presence of both cyano and methylsulfonyl groups make it distinct from other similar compounds.
Biological Activity
2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mutagenicity, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide can be represented as follows:
This compound features a chloro group, difluorobenzene moiety, and a methylsulfonyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, chloroacetamides have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of halogenated groups, such as chlorine and fluorine, enhances lipophilicity, allowing these compounds to penetrate bacterial membranes more effectively .
Table 1: Antimicrobial Efficacy of Similar Compounds
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| Chloroacetamide 1 | Effective | Less Effective | Moderate |
| Chloroacetamide 2 | Highly Effective | Effective | Moderate |
| 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide | TBD | TBD | TBD |
Mutagenicity
According to the Japan Industrial Safety and Health Association (JISHA), certain chloro compounds have been classified as mutagenic . The Ames test results for related compounds suggest that structural modifications can influence mutagenic potential. Studies are ongoing to determine the specific mutagenic effects of 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. The substituents on the phenyl ring significantly affect its interaction with biological targets. For example:
- Halogen Substituents : Increase lipophilicity and enhance membrane permeability.
- Methylsulfonyl Group : May contribute to increased solubility and biological activity.
A quantitative structure-activity relationship (QSAR) analysis has been employed to predict the biological activity based on structural features. This approach has shown promise in identifying effective analogs for further development .
Case Studies
- Antimicrobial Testing : A study tested various chloroacetamides against Staphylococcus aureus and E. coli, revealing that compounds with similar structural features to 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide demonstrated significant antibacterial activity .
- Mutagenicity Assessment : In a controlled study, the Ames test was conducted on several chloro-substituted compounds. The results indicated varying degrees of mutagenicity depending on the specific substituents present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
